molecular formula C17H22BNO4 B1404566 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione CAS No. 1449132-28-8

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione

Cat. No.: B1404566
CAS No.: 1449132-28-8
M. Wt: 315.2 g/mol
InChI Key: RGQNAHQTQMHHTJ-UHFFFAOYSA-N
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Description

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione is a high-value boronic ester derivative designed for advanced research and development. This compound integrates a protected boronic acid functionality, provided by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group, with a pyrrolidine-2,5-dione (succinimide) moiety. The pinacol ester group significantly enhances the stability and handling properties of the boronic acid, making it an indispensable building block in modern synthetic chemistry . It is primarily used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex biaryl and conjugated molecular architectures critical in material science and medicinal chemistry . The incorporation of the succinimide ring adds a distinct pharmacological vector to the molecule. This structure is a privileged scaffold in drug discovery, known for its ability to interact with diverse biological targets. As a result, this compound serves as a versatile intermediate in the synthesis of potential therapeutic agents, with relevant applications in the development of compounds for neurological disorders, cancer, and inflammatory diseases . Researchers can leverage the reactivity of the boronic ester for C-C bond formation while the succinimide group can be explored for structure-activity relationship (SAR) studies or further functionalization. This combination makes it a powerful tool for chemists working in pharmaceutical development, organic synthesis, and the creation of novel functional materials . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-7-5-12(6-8-13)11-19-14(20)9-10-15(19)21/h5-8H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQNAHQTQMHHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501125810
Record name 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2,5-pyrrolidinedione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449132-28-8
Record name 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449132-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Boronate Ester Intermediate

Step Reagents & Catalysts Solvent Temperature & Time Yield Notes
Reaction of 4-bromobenzyl alcohol with pinacolborane 4-bromobenzyl alcohol, pinacolborane, Pd catalyst (e.g., Pd(PPh3)4) Organic solvent (e.g., THF or DMF) Reflux or 80°C, 3–4 h 60–80% (typical) Formation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl intermediate
Boronation using bis(pinacolato)diboron Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), KOAc DMF or DMSO 80°C, 3–4 h 70–90% Alternative method to install boronate ester on aromatic ring

This step is critical for installing the boronate functional group, which enables subsequent cross-coupling.

Coupling with Pyrrolidine-2,5-dione

Step Reagents & Catalysts Solvent Temperature & Time Yield Notes
Coupling of boronate ester with pyrrolidine-2,5-dione Boronate ester intermediate, pyrrolidine-2,5-dione, base (e.g., K2CO3), Pd catalyst (e.g., Pd(PPh3)4) DMF or 1,4-dioxane/water mixture Reflux or 70–90°C, 3–16 h 60–85% Suzuki-Miyaura coupling to form target compound

Typical bases include potassium carbonate or cesium carbonate, and solvents are polar aprotic or mixed aqueous-organic systems to facilitate solubility and reaction efficiency.

Representative Experimental Data

Reaction Step Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Reference Notes
Boronation of 4-bromobenzyl alcohol Pd(PPh3)4 KOAc DMF 80 3 ~75 Formation of pinacol boronate ester intermediate
Suzuki coupling with pyrrolidine-2,5-dione Pd(PPh3)4 or Pd(dppf)Cl2 K2CO3 or Cs2CO3 DMF or 1,4-dioxane/H2O 70–90 3–16 60–85 Coupling step to form final compound

Reaction Mechanistic Insights and Optimization

  • Catalyst Selection: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and bis(diphenylphosphino)ferrocene palladium(II) dichloride are commonly used, offering high activity and selectivity.
  • Base Role: Carbonate bases (potassium or cesium carbonate) facilitate deprotonation and enhance coupling efficiency.
  • Solvent Systems: Polar aprotic solvents like DMF, sometimes mixed with water or ethanol, improve solubility of reactants and catalyst stability.
  • Temperature and Time: Elevated temperatures (70–90°C) and prolonged reaction times (up to 16 hours) are typical to ensure complete conversion.
  • Purification: Post-reaction purification is usually achieved by silica gel column chromatography using hexane/ethyl acetate gradients.

Summary Table of Key Preparation Parameters

Parameter Typical Range Comments
Catalyst Pd(PPh3)4, Pd(dppf)Cl2 Palladium-based catalysts preferred
Base K2CO3, Cs2CO3, KOAc Carbonate bases most effective
Solvent DMF, 1,4-dioxane, water mixtures Solvent choice affects yield and purity
Temperature 70–90°C Reflux or controlled heating
Reaction Time 3–16 hours Longer times improve yield
Yield 60–85% overall Dependent on reaction optimization

Research Findings and Applications

  • The boronate ester intermediate is versatile and can be prepared with high yields using palladium-catalyzed borylation.
  • The Suzuki-Miyaura coupling with pyrrolidine-2,5-dione proceeds efficiently under basic conditions, enabling synthesis of the target compound with good purity.
  • The compound’s boronate functionality enables further synthetic transformations, making it valuable in medicinal chemistry and material science.
  • Optimization of catalyst loading, base selection, and solvent system can significantly improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione undergoes several types of chemical reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Hydrogen Peroxide: For oxidation reactions.

    Sodium Borohydride: For reduction reactions.

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Boronic Acids: Formed via oxidation.

    Reduced Pyrrolidine Derivatives: Formed via reduction.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione involves its interaction with molecular targets through the boron atom in the dioxaborolane group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other proteins, thereby modulating their activity. The compound’s ability to participate in cross-coupling reactions also allows it to be incorporated into larger molecular frameworks, influencing their biological activity .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of arylboronic esters with varying heterocyclic cores and substitution patterns. Key structural analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione 2096997-21-4 C₁₇H₂₂BNO₄ 307.18 Meta-substituted benzyl group (vs. para)
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperidine 859833-22-0 C₁₈H₂₈BNO₂ 301.23 Piperidine core (vs. succinimide)
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine 364794-79-6 C₁₇H₂₆BNO₃ 303.20 Morpholine core (vs. succinimide)
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)pyrrolidine-2,5-dione N/A C₁₇H₂₀BNO₅ 329.16 Benzoyl linker (vs. benzyl)

Key Observations :

  • Substitution Position : Para-substituted derivatives (e.g., the target compound) exhibit higher reactivity in Suzuki-Miyaura couplings compared to meta-substituted analogs due to reduced steric hindrance .
  • Heterocyclic Core : The succinimide group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to morpholine or piperidine derivatives .
  • Linker Chemistry : Benzyl-linked derivatives (e.g., the target compound) are more stable under basic conditions than benzoyl-linked analogs, which are prone to hydrolysis .

Q & A

Q. What are the standard synthetic routes for preparing 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione, and what key reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

Borylation : Introduction of the dioxaborolane moiety via Suzuki-Miyaura coupling or direct substitution using pinacol boronic ester precursors.

Functionalization : Attachment of the pyrrolidine-2,5-dione core to the benzyl group through alkylation or amidation reactions.
Critical conditions include:

  • Temperature : Reactions often require 60–100°C for boronate ester formation .
  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
  • Purification : Column chromatography or HPLC to isolate the product (≥97% purity) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and boron integration. The dioxaborolane protons appear as singlets (δ 1.0–1.3 ppm), while pyrrolidine-2,5-dione signals resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (C₁₆H₂₄BNO₂, [M+H]⁺ at m/z 273.18) .
  • HPLC : Purity assessment using C18 reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the presence of the dioxaborolane moiety influence the compound’s reactivity in cross-coupling reactions, and what experimental strategies optimize these reactions?

  • Methodological Answer : The dioxaborolane group enables participation in Suzuki-Miyaura couplings, forming C–C bonds with aryl halides. Key optimizations include:
  • Ligand Selection : Use of SPhos or XPhos ligands to enhance Pd catalyst turnover .
  • Base Optimization : K₂CO₃ or Cs₂CO₃ in biphasic solvent systems (toluene/H₂O) improves reaction efficiency .
  • Kinetic Monitoring : Real-time tracking via ¹¹B NMR to detect boronate ester hydrolysis, which reduces yields .

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how can decomposition pathways be mitigated during storage?

  • Methodological Answer :
  • pH Stability : Decomposition occurs below pH 4 (acidic hydrolysis of the dioxaborolane) and above pH 9 (ring-opening of pyrrolidine-2,5-dione). Stability is optimal at pH 6–8 .
  • Thermal Stability : Degrades above 80°C; store at 2–8°C in amber glass vials to prevent photolysis .
  • Mitigation Strategies : Lyophilization under vacuum for long-term storage or formulation with stabilizers (e.g., trehalose) .

Q. How can computational modeling be integrated with experimental data to predict and enhance the compound’s efficacy in catalytic applications?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states for boronate-mediated reactions, guiding solvent and catalyst selection .
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions if the compound is studied for enzyme inhibition (e.g., proteasome or kinase targets) .
  • Machine Learning : Trains models on reaction yield datasets to optimize parameters like temperature and stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione

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